Tert-butyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)imidazole-1-carboxylate
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Overview
Description
Tert-butyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)imidazole-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an imidazole ring, a tert-butyl group, and a dioxaborinan moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of tert-butyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)imidazole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl imidazole-1-carboxylate with 5,5-dimethyl-1,3,2-dioxaborinane under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, and the product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Tert-butyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)imidazole-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced under appropriate conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Tert-butyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)imidazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is utilized in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and biological activity. The dioxaborinan moiety can undergo reversible interactions with diols and other nucleophiles, making it a versatile functional group in chemical reactions .
Comparison with Similar Compounds
Tert-butyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)imidazole-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole-1-carboxylate: This compound has a similar structure but with a different boron-containing moiety.
Tert-butyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,6-dihydropyridine-1-carboxylate: This compound features a dihydropyridine ring instead of an imidazole ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H21BN2O4 |
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Molecular Weight |
280.13 g/mol |
IUPAC Name |
tert-butyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)imidazole-1-carboxylate |
InChI |
InChI=1S/C13H21BN2O4/c1-12(2,3)20-11(17)16-6-10(15-9-16)14-18-7-13(4,5)8-19-14/h6,9H,7-8H2,1-5H3 |
InChI Key |
JSOGGVIDFICKAS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CN(C=N2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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